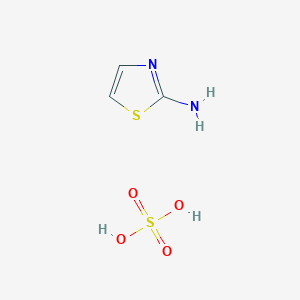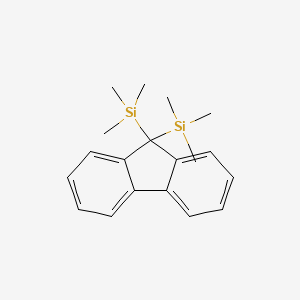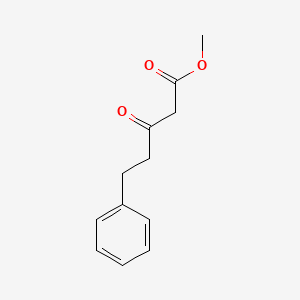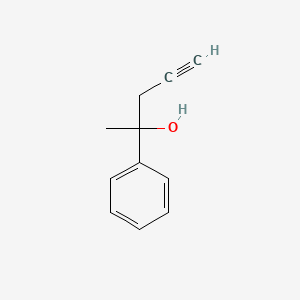
NON-4-ENAL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
NON-4-ENAL, can be synthesized through various methods. One common synthetic route involves the oxidation of 4-nonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound, can be produced through the hydroformylation of octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of octene using a rhodium or cobalt catalyst, followed by oxidation to form the aldehyde .
化学反応の分析
Types of Reactions
NON-4-ENAL, undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can undergo Michael addition reactions with nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Addition: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Nonenoic acid.
Reduction: 4-Nonanol.
Addition: Various Michael adducts depending on the nucleophile used.
科学的研究の応用
NON-4-ENAL, has several scientific research applications, including:
作用機序
NON-4-ENAL, exerts its effects through various mechanisms. It can form adducts with proteins via Michael addition reactions, targeting amino acid residues such as cysteine, histidine, and lysine . This can lead to alterations in protein function and cellular signaling pathways. Additionally, it can undergo Schiff base formation with arginine and lysine residues . These interactions can affect cellular processes such as cell cycle regulation, apoptosis, and inflammation .
類似化合物との比較
NON-4-ENAL, can be compared with other similar compounds, such as:
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
4-Oxo-nonenal: Another lipid peroxidation product that is more reactive than 4-Hydroxynonenal and has been shown to have arrhythmogenic effects.
2-Nonenal: An unsaturated aldehyde with a double bond between the second and third carbon atoms.
This compound, is unique due to its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
QPULDJYQYDGZEI-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCC=O |
正規SMILES |
CCCCC=CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)

